

Prifuroline: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Prifuroline is a benzofuran derivative identified as an antiarrhythmic agent. This technical guide provides a comprehensive overview of **Prifuroline** for research purposes, including its known suppliers, mechanism of action, experimental protocols, and available quantitative data. The information is intended to support researchers and drug development professionals in their investigation of this compound.

Suppliers of Prifuroline for Research

Prifuroline (CAS No: 70833-07-7) is a specialized research chemical. Several suppliers list this compound, though it is often available through custom synthesis, which may involve significant lead times. Researchers are advised to contact the suppliers directly for current availability and pricing.

Table 1: Potential Suppliers of Prifuroline



Supplier	Website	Notes
MedKoo Biosciences	INVALID-LINK	Lists Prifuroline (CAS# 70833- 07-7) but indicates it is not currently in stock and may require custom synthesis with a minimum order quantity and a lead time of 2 to 4 months.[1]
MedChemExpress	INVALID-LINK	Lists Prifuroline as an antiarrhythmic agent for research use only and provides options to request a quote for various quantities.[2]
MolCore	INVALID-LINK	Lists Prifuroline with a product number and indicates a purity of ≥98%.
CookeChem	INVALID-LINK	Lists Prifuroline with 98% purity.
GlpBio	INVALID-LINK	Provides a product data sheet for Prifuroline, indicating its antiarrhythmic properties.

Mechanism of Action

Prifuroline's primary mechanism of action is as an antiarrhythmic agent. Electrophysiological studies have characterized it as a Class I antiarrhythmic agent, with properties similar to quinidine. This classification suggests that **Prifuroline**'s principal mechanism involves the blockade of voltage-gated sodium channels in cardiomyocytes.

By blocking these channels, **Prifuroline** is thought to:

- Decrease the rate of depolarization of the cardiac action potential (Phase 0).
- Slow conduction velocity in the atria, ventricles, and His-Purkinje system.



• Prolong the effective refractory period of cardiac tissue.

These actions help to suppress abnormal cardiac rhythms.

Inferred Signaling Pathway

Based on its classification as a Class I antiarrhythmic, the signaling pathway affected by **Prifuroline** is the cardiac action potential, specifically the influx of sodium ions during depolarization.



Click to download full resolution via product page

Caption: Inferred signaling pathway of **Prifuroline** as a Class I antiarrhythmic agent.

Experimental Protocols

The following experimental protocols are based on published in vivo studies of **Prifuroline**'s antiarrhythmic effects.

In Vivo Electrophysiology Study in Anesthetized Dogs

This protocol is adapted from the study by Jaillon et al. (1982), which investigated the acute electrophysiologic properties of **Prifuroline**.

Objective: To assess the effects of **Prifuroline** on cardiac automaticity, conduction, and refractoriness.

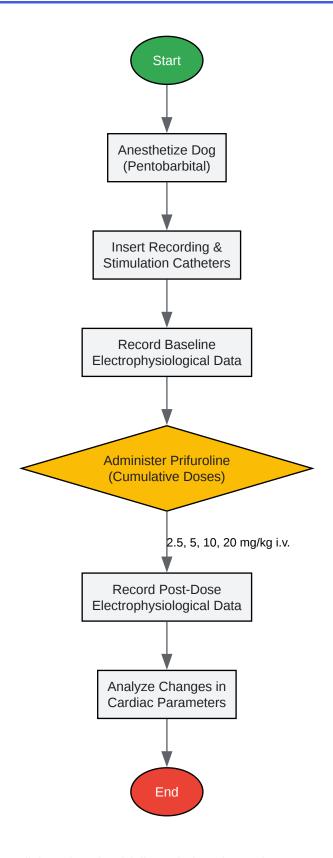
Animal Model: Pentobarbital-anesthetized dogs.



Methodology:

- Animal Preparation: Anesthetize dogs with pentobarbital. Insert catheters for His bundle recordings and programmed electrical stimulation.
- Drug Administration: Administer cumulative doses of **Prifuroline** intravenously (e.g., 2.5, 5, 10, and 20 mg/kg). A 14-day interval between administrations of different drugs (if applicable) is recommended.
- · Electrophysiological Measurements:
 - Record heart rate and sinus node recovery time to assess effects on sinus automaticity.
 - Measure atrio-nodal and His-Purkinje system conduction times to evaluate effects on conduction.
 - Determine the atrial and ventricular effective refractory periods using programmed stimulation.
- Data Analysis: Compare the electrophysiologic parameters before and after each dose of Prifuroline.





Click to download full resolution via product page

Caption: Workflow for in vivo electrophysiology studies of **Prifuroline**.



In Vivo Antiarrhythmic Activity in Rats and Dogs

This protocol is based on information from the study by Benharkate et al. (1986) as cited in product data sheets.

Objective: To evaluate the antiarrhythmic efficacy of **Prifuroline** against chemically or ischemically induced arrhythmias.

Animal Models: Rats and dogs.

Methodologies:

- Aconitine-Induced Arrhythmia in Rats:
 - Induce arrhythmia in rats using aconitine.
 - Administer **Prifuroline** either intravenously (5, 10, or 20 mg/kg) or intraduodenally (10, 20, or 50 mg/kg).
 - Monitor the antagonism of the arrhythmogenic action of aconitine.
- Coronary Artery Ligation-Induced Arrhythmia in Dogs:
 - Induce arrhythmia in dogs through coronary artery ligation.
 - Administer Prifuroline intravenously (5 and 10 mg/kg) or intraduodenally (30 mg/kg).
 - Observe the antagonism of the induced arrhythmias.

Quantitative Data

The available quantitative data for **Prifuroline** is primarily from in vivo electrophysiology and antiarrhythmic studies.

Table 2: Summary of In Vivo Electrophysiological Effects of **Prifuroline** in Dogs



Parameter	Effect	Potency Comparison (vs. Amiodarone)	Reference
Heart Rate	Dose-related decrease	Amiodarone is 3.1-3.7 times more potent	Jaillon et al., 1982
Sinus Node Recovery Time	Dose-related decrease	Amiodarone is 3.1-3.7 times more potent	Jaillon et al., 1982
Atrionodal Conduction Time	Increased	-	Jaillon et al., 1982
His-Purkinje System Conduction Time	Significant dose- related increase	-	Jaillon et al., 1982
Atrial Effective Refractory Period	Increased	Prifuroline is 2.9 times more potent	Jaillon et al., 1982
Ventricular Effective Refractory Period	Increased	Amiodarone is 2.5 times more potent	Jaillon et al., 1982
AV Nodal Refractoriness	Dose-dependent increase	-	Jaillon et al., 1982

Table 3: Effective Doses of **Prifuroline** in Animal Models of Arrhythmia

Animal Model	Arrhythmia Induction	Route of Administration	Effective Dose(s)	Reference
Rat	Aconitine	Intravenous	5, 10, 20 mg/kg	MedChemExpres s Product Info
Rat	Aconitine	Intraduodenal	10, 20, 50 mg/kg	MedChemExpres s Product Info
Dog	Coronary Artery Ligation	Intravenous	5, 10 mg/kg	MedChemExpres s Product Info
Dog	Coronary Artery Ligation	Intraduodenal	30 mg/kg	MedChemExpres s Product Info



Toxicity, Pharmacokinetics, and Other Data

Detailed public information regarding the toxicity (e.g., LD50), pharmacokinetics (ADME), and other specific assays like hERG channel inhibition for **Prifuroline** is limited. Researchers should consider performing these studies as part of their investigation. A generic safety data sheet for a different chemical indicates that for any new compound, it is crucial to handle it with appropriate safety precautions, including wearing protective equipment and avoiding ingestion, inhalation, and skin/eye contact.

Conclusion

Prifuroline is an antiarrhythmic agent with a mechanism of action consistent with Class I agents that block sodium channels. The available in vivo data demonstrates its efficacy in animal models of arrhythmia. However, its availability for research is limited, often requiring custom synthesis. Further research is needed to fully characterize its signaling pathways, toxicity profile, and pharmacokinetic properties. This guide provides a foundational resource for scientists interested in exploring the therapeutic potential of **Prifuroline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Prifuroline: A Technical Guide for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198653#prifuroline-suppliers-for-research-purposes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com